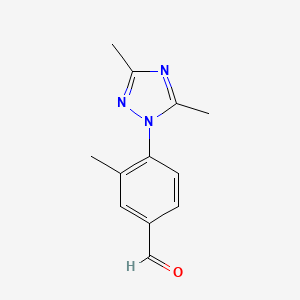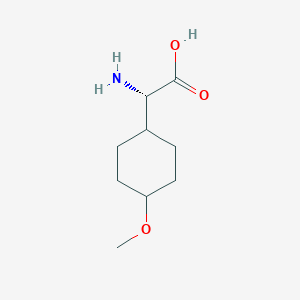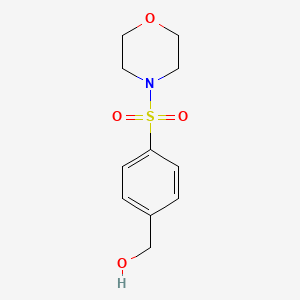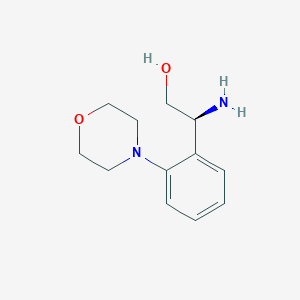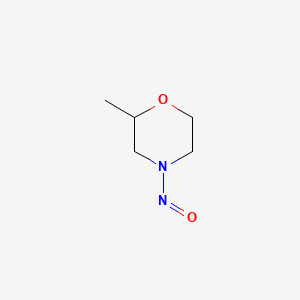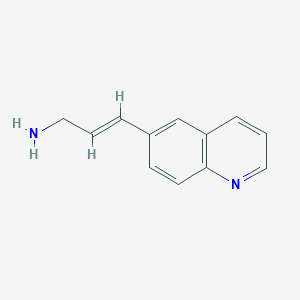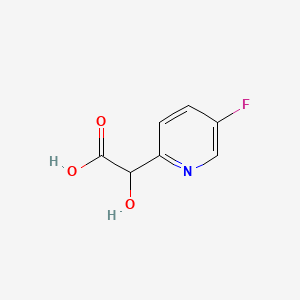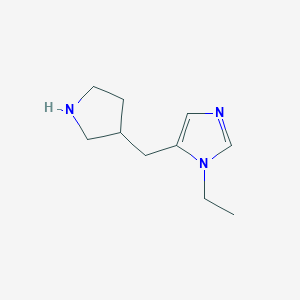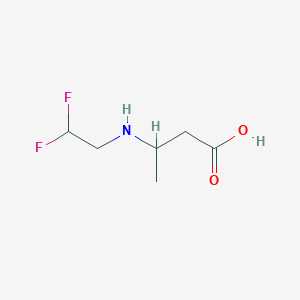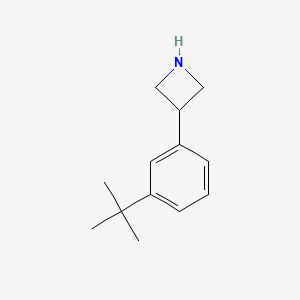
(1R,3S)-1-Amino-3-hydroxycyclopentanecarboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1R,3S)-1-Amino-3-hydroxycyclopentanecarboxylic acid is a chiral amino acid derivative with a unique cyclopentane ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of (1R,3S)-1-Amino-3-hydroxycyclopentanecarboxylic acid typically involves the use of chiral sources and specific reaction conditions to ensure the correct stereochemistry. One common method involves the use of chiral carboxylic acids and azanol to form an amide, followed by a chiral Diels-Alder reaction. The product is then subjected to oxidation, reduction, and deprotection reactions to yield the target compound .
Industrial Production Methods: Industrial production methods for this compound often involve large-scale synthesis using similar reaction pathways as in laboratory settings. The key focus is on optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions: (1R,3S)-1-Amino-3-hydroxycyclopentanecarboxylic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield cyclopentanone derivatives, while reduction of the carboxylic acid group can produce cyclopentanol derivatives .
Scientific Research Applications
(1R,3S)-1-Amino-3-hydroxycyclopentanecarboxylic acid has a wide range of scientific research applications:
Chemistry: Used as a chiral building block for the synthesis of complex organic molecules.
Biology: Studied for its potential role in enzyme inhibition and as a ligand for receptor binding studies.
Medicine: Investigated for its potential therapeutic applications, including as an intermediate in the synthesis of antiviral drugs.
Industry: Utilized in the production of chiral catalysts and as a precursor for the synthesis of various fine chemicals
Mechanism of Action
The mechanism of action of (1R,3S)-1-Amino-3-hydroxycyclopentanecarboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to fit into active sites of enzymes or bind to receptors, thereby modulating their activity. This interaction can lead to inhibition or activation of biochemical pathways, depending on the specific target .
Comparison with Similar Compounds
(1R,3S)-Camphoric acid: Another chiral compound with a similar cyclopentane ring structure but with different functional groups.
(1R,3S)-3-Hydroxycyclopentanecarboxylic acid: Lacks the amino group but shares the hydroxyl and carboxylic acid functionalities.
Uniqueness: (1R,3S)-1-Amino-3-hydroxycyclopentanecarboxylic acid is unique due to its combination of amino, hydroxyl, and carboxylic acid groups on a cyclopentane ring. This combination of functional groups and chiral centers makes it a versatile compound for various chemical reactions and applications .
Properties
Molecular Formula |
C6H11NO3 |
|---|---|
Molecular Weight |
145.16 g/mol |
IUPAC Name |
(1R,3S)-1-amino-3-hydroxycyclopentane-1-carboxylic acid |
InChI |
InChI=1S/C6H11NO3/c7-6(5(9)10)2-1-4(8)3-6/h4,8H,1-3,7H2,(H,9,10)/t4-,6+/m0/s1 |
InChI Key |
WINVNQRFPOZMEY-UJURSFKZSA-N |
Isomeric SMILES |
C1C[C@@](C[C@H]1O)(C(=O)O)N |
Canonical SMILES |
C1CC(CC1O)(C(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


